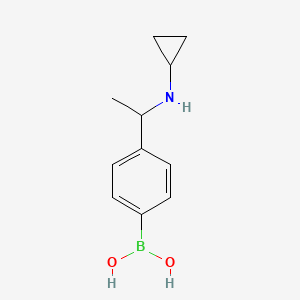

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid

Overview

Description

“(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H16BNO2 and an average mass of 205.061 Da .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group and a cyclopropylaminoethyl group .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Multifunctional Compounds Synthesis

Organic phosphonic acids and their esters are significant due to their applications across medicine, agriculture, and industrial chemistry. Boronic acids serve as versatile synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation. Introducing an aminophosphonic acid group into a boronic acid framework opens new avenues for application, exemplified by the synthesis of derivatives with a central C-H group attached to 4-boronophenyl, diethoxyphosphoryl, and amine substituents. These compounds exhibit potential in structural studies due to their multifunctional nature (Zhang et al., 2017).

S-arylation of Thiols

The CuSO4-catalyzed S-arylation of thiols with aryl and heteroaryl boronic acids at room temperature represents an efficient catalytic system. This process tolerates a wide variety of thiols and arylboronic acids, using only 5 mol% of CuSO4 as the catalyst. Such a system, employing environmentally friendly solvents and oxidants, underscores the role of boronic acids in facilitating versatile chemical reactions (Xu et al., 2012).

Carbohydrate-binding Boronic Acids

A new class of carbohydrate-binding boronic acids has been described, showcasing ortho-hydroxymethyl phenylboronic acid's superiority over established analogues for soluble and effective complexation of model glycopyranosides under physiologically relevant conditions. Such boronic acid units are instrumental in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates, revealing significant implications for biological research and therapeutic applications (Dowlut & Hall, 2006).

Optical Modulation with Phenyl Boronic Acids

Phenyl boronic acids (PBA) attached to polyethylene glycol-wrapped single-walled carbon nanotubes (SWNT) have been investigated for their optical modulation capabilities in response to saccharide binding. This study explores the relationship between SWNT photoluminescence quantum yield and the molecular structure of boronic acid, demonstrating the potential for saccharide recognition using near-infrared photoluminescence, highlighting a novel approach for the development of biosensors (Mu et al., 2012).

Polymerization-resistant Synthesis

The synthesis of methacrylamido phenylboronic acids, essential for creating functional polymers, showcases a polymerization-resistant approach. This innovation enables the production of boronic acid-containing methacrylamido monomers, facilitating their incorporation into polymers, thus advancing material science and engineering applications (D'Hooge et al., 2008).

Mechanism of Action

Target of Action

The primary target of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of biologically active compounds and materials .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water due to its marginal stability in water . Additionally, the reaction conditions for the Suzuki–Miyaura cross-coupling reaction, such as temperature and the presence of other reagents, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Properties

IUPAC Name |

[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15/h2-5,8,11,13-15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHGYTUGGXWLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211626 | |

| Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-37-9 | |

| Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)

![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)

![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)

![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)